molecular formula C7H14NO6P B12325141 Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate

Cat. No.: B12325141
M. Wt: 239.16 g/mol
InChI Key: NBHGQQPWSMJUEF-SOFGYWHQSA-N
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Description

Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diethoxyphosphinyl group and a hydroxyimino group attached to the acetic acid backbone, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethyl phosphite with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand for metal ions, while the hydroxyimino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, ethyl ester
  • Acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, propyl ester

Uniqueness

The uniqueness of acetic acid,2-(diethoxyphosphinyl)-2-(hydroxyimino)-, methyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications.

Properties

Molecular Formula

C7H14NO6P

Molecular Weight

239.16 g/mol

IUPAC Name

methyl (2E)-2-diethoxyphosphoryl-2-hydroxyiminoacetate

InChI

InChI=1S/C7H14NO6P/c1-4-13-15(11,14-5-2)6(8-10)7(9)12-3/h10H,4-5H2,1-3H3/b8-6+

InChI Key

NBHGQQPWSMJUEF-SOFGYWHQSA-N

Isomeric SMILES

CCOP(=O)(/C(=N/O)/C(=O)OC)OCC

Canonical SMILES

CCOP(=O)(C(=NO)C(=O)OC)OCC

Origin of Product

United States

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